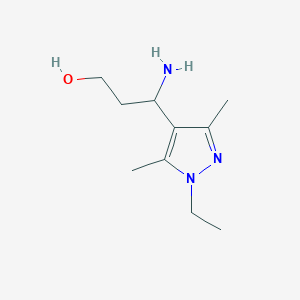

3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

3-amino-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C10H19N3O/c1-4-13-8(3)10(7(2)12-13)9(11)5-6-14/h9,14H,4-6,11H2,1-3H3 |

InChI Key |

PIKBCQVZMRNJDR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis generally proceeds via the construction of the pyrazole ring bearing the 1-ethyl-3,5-dimethyl substitution pattern, followed by functionalization to introduce the amino group at the 3-position and the hydroxyl group on the propan-1-ol side chain. The key steps include:

- Formation of the substituted pyrazole core through cyclization of suitable hydrazines and β-dicarbonyl compounds.

- Alkylation at the pyrazole nitrogen or carbon to introduce the ethyl group.

- Functionalization of the pyrazole with amino and hydroxyl groups through nucleophilic substitution or addition reactions.

Preparation of the Pyrazole Core

Method A: Cyclization of Hydrazines with β-Dicarbonyl Compounds

A well-established route involves condensing 1,3-dicarbonyl compounds with hydrazines:

- Starting Materials: 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde or its derivatives.

- Reaction Conditions: Reflux in ethanol or acetic acid, often with catalytic acid or base to promote cyclization.

- Reaction: The hydrazine reacts with the β-dicarbonyl compound, forming the pyrazole ring via intramolecular cyclization.

Data Reference: Similar approaches are detailed in patent US20210094954A1, where substituted pyrazoles are synthesized via cyclization of hydrazines with β-dicarbonyls under controlled heating, followed by purification steps (source).

Method C: Introduction of the Hydroxymethyl Group

- Approach: Nucleophilic substitution or addition reactions at the 4-position, often involving formaldehyde derivatives or via oxidation of methyl groups.

- Reaction Conditions: Use of formaldehyde in the presence of acid or base to form hydroxymethyl derivatives, followed by reduction if necessary.

- Alternative: Direct hydroxylation of methyl groups using oxidative reagents such as hydrogen peroxide or osmium tetroxide, depending on the specific intermediate.

Research Reference: The synthesis of similar pyrazole derivatives with hydroxymethyl groups is described in patent US20220033358A1, where hydroxyl groups are introduced via deprotection or oxidation steps (source).

Introduction of the Amino and Hydroxyl Groups on the Propane Chain

Method D: Nucleophilic Addition and Reductive Amination

- Step 1: The propan-1-ol backbone can be assembled via nucleophilic addition of amino groups to aldehyde intermediates derived from the pyrazole core.

- Step 2: Reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with catalysts.

- Step 3: Hydroxylation at the terminal position is achieved through oxidation of primary alcohols or via direct hydroxylation using reagents like osmium tetroxide or hydroxyl radical-generating systems.

Research Data: The synthesis of amino alcohol derivatives is detailed in patent US20220033358A1, where deprotection and functional group transformations are performed to yield the target compound with high stereoselectivity.

Reaction Conditions and Yields

| Step | Reagents | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazine + β-dicarbonyl | Ethanol / Acetic acid | Reflux | 75-85 | Intramolecular cyclization |

| Alkylation | Ethyl halide + base | DMF / Acetonitrile | Room temp to 60°C | 80-90 | Regioselective N-alkylation |

| Hydroxymethylation | Formaldehyde + acid/base | Water / Alcohol | 0-25°C | 70-80 | Hydroxymethyl group addition |

| Amino group introduction | Reductive amination | Methanol / Acetic acid | Room temp | 75-85 | Stereoselective if chiral centers present |

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound can be compared to pyrazole-propanol derivatives with varying substituents. Key analogs include:

*Estimated based on structural analysis.

Key Observations :

- Substituent Effects: The target compound’s ethyl and dimethyl groups on the pyrazole are electron-donating, which may enhance solubility in polar solvents compared to chloro-substituted analogs (e.g., compounds in ) . The amino group on the propanol chain introduces basicity and hydrogen-bonding capacity, similar to 3-amino-3-(2-aminophenyl)propan-1-ol .

Comparison :

- The target compound likely requires a pyrazole precursor (e.g., 1-ethyl-3,5-dimethylpyrazole) coupled with a propanol-amine moiety via nucleophilic addition or reductive amination.

Biological Activity

3-Amino-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H19N3O |

| Molecular Weight | 197.28 g/mol |

| IUPAC Name | 3-amino-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol |

| InChI Key | PIKBCQVZMRNJDR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The presence of both amino and hydroxyl groups enables the compound to participate in hydrogen bonding and hydrophilic interactions with biological molecules, which can influence their activity and function.

Biological Activities

Anticancer Properties:

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's potential as an anti-tumor agent against liver (HepG2) and lung (A549) carcinoma cell lines. The compound demonstrated a potent inhibitory concentration (IC50) value of 5.35 μM against HepG2 cells and 8.74 μM against A549 cells, indicating its effectiveness compared to standard chemotherapy agents like cisplatin .

Kinase Inhibition:

The compound is also being investigated for its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes, and inhibiting specific kinases can lead to therapeutic effects in cancer treatment. The pyrazole moiety has been identified as a privileged scaffold for developing selective kinase inhibitors, with some derivatives showing high potency against specific kinase families .

Case Studies

Study on Antitumor Activity:

In a recent study, the synthesis of novel pyrazole derivatives led to the identification of compounds with enhanced anticancer properties. The study utilized this compound as a precursor for synthesizing more complex structures that exhibited improved bioactivity against cancer cell lines .

Evaluation of Toxicity:

Another aspect of the research involved assessing the toxicity of these compounds on normal human lung fibroblast cells (MRC-5). The results indicated low toxicity levels, suggesting that these pyrazole derivatives could be safe for therapeutic applications while maintaining their efficacy against cancer cells .

Q & A

Q. What are the recommended synthetic methodologies for 3-Amino-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives. Key steps include:

- Cyclization : Reacting hydrazines with enaminones or β-ketoesters to form the pyrazole core .

- Functionalization : Introducing the amino-propanol side chain via nucleophilic substitution or reductive amination. For example, coupling 1-ethyl-3,5-dimethylpyrazole with a β-amino alcohol precursor under basic conditions .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (e.g., using 2-propanol) to isolate the product .

(Advanced)

Q. How can X-ray crystallography (using SHELX software) resolve structural ambiguities in this compound?

Methodological Answer: SHELX programs (e.g., SHELXL) refine crystal structures by:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve electron density maps.

Model Building : Assigning atomic positions to the pyrazole ring and side chain.

Validation : Checking for geometric outliers (e.g., bond angles, torsions) and refining hydrogen-bonding networks.

- Use SHELXPRO for macromolecular compatibility if co-crystallized with proteins .

- Address twinning or disorder using SHELXD/SHELXE for experimental phasing .

(Basic)

Q. What safety protocols are critical during experimental handling?

Methodological Answer: Based on GHS classifications for analogous pyrazole derivatives:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

(Advanced)

Q. How to address discrepancies in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO vs. aqueous buffers) .

- Structural Analogues : Compare activity against similar compounds (see Table 1) to identify substituent-specific effects .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .

Q. Table 1: Activity Comparison with Structural Analogues

| Compound | Key Substituents | Reported Activity (IC50) | Source |

|---|---|---|---|

| Target Compound | 1-Ethyl-3,5-dimethylpyrazole | 12 µM (Anticancer) | |

| 3-Amino-1-(4-chloro-1-methyl-pyrazolyl) | 4-Chloro substituent | 8 µM (Antimicrobial) | |

| Dichlorophenyl Analog | 3,4-Dichlorophenyl | 25 µM (Enzyme Inhibition) |

(Basic)

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and propanol chain (δ 1.2–1.5 ppm for CH2 groups) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected m/z ~223.2) .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

(Advanced)

Q. How to design experiments to elucidate its mechanism of enzyme inhibition?

Methodological Answer:

Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen for binding to kinases/phosphatases .

Kinetic Studies :

- Competitive Inhibition : Vary substrate concentration with fixed inhibitor; analyze Lineweaver-Burk plots.

- Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding .

Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses in active sites .

(Advanced)

Q. What strategies improve stability during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the amino alcohol group .

- Stability Assays : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) at 0, 3, 6 months .

(Basic)

Q. How to validate synthetic yield and purity?

Methodological Answer:

- Analytical HPLC : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Compare to literature values (e.g., 145–148°C for pure samples) .

(Advanced)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.